

Comparative Cross-Reactivity Analysis of Tyk2 Inhibitors

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Compound of Interest		
Compound Name:	Tyk2-IN-19-d6	
Cat. No.:	B12375745	Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of Tyrosine Kinase 2 (Tyk2) inhibitors. As specific cross-reactivity data for "**Tyk2-IN-19-d6**" is not publicly available, this document focuses on the well-characterized, first-in-class selective Tyk2 inhibitor, Deucravacitinib. Its performance is compared with other Janus kinase (JAK) inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, for which extensive cross-reactivity data exists. This comparison offers valuable insights into the selectivity of different JAK inhibitors and the methodologies used to determine it.

Introduction to Tyk2 and JAK Inhibition

Tyk2 is a member of the Janus kinase family, which also includes JAK1, JAK2, and JAK3.[1] These intracellular, non-receptor tyrosine kinases are crucial for signaling downstream of cytokine and growth factor receptors, playing a pivotal role in immune responses and hematopoiesis.[2][3] The JAK-STAT signaling pathway is a primary target for the treatment of various autoimmune and inflammatory diseases.[1][4]

While broader-acting JAK inhibitors have shown clinical efficacy, their lack of selectivity can lead to off-target effects and associated adverse events due to the inhibition of multiple JAK isoforms. The development of highly selective Tyk2 inhibitors aims to provide a more targeted therapeutic approach with an improved safety profile. Deucravacitinib represents a novel class of Tyk2 inhibitor that achieves high selectivity through an allosteric mechanism, binding to the



regulatory pseudokinase (JH2) domain rather than the conserved ATP-binding site in the catalytic (JH1) domain targeted by other JAK inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency. The data highlights the distinct selectivity profile of each compound.

Compoun	Target	Mechanis m of Action	IC50 (nM) vs. JAK1	IC50 (nM) vs. JAK2	IC50 (nM) vs. JAK3	IC50 (nM) vs. TYK2
Deucravaci tinib	TYK2	Allosteric (JH2 domain)	>10,000	>10,000	>10,000	0.2
Tofacitinib	Pan-JAK (preferentia I for JAK1/3)	ATP- competitive (JH1 domain)	1.7 - 112	1.8 - 134	0.75 - 2	34 - 416
Baricitinib	JAK1/JAK2	ATP- competitive (JH1 domain)	5.9	5.7	>400	53
Upadacitini b	JAK1	ATP- competitive (JH1 domain)	14 - 43	120 - 593	2,100 - 2,300	2,715 - 4,700

Note: IC50 values are compiled from multiple in vitro biochemical and cellular assays and can vary based on specific experimental conditions. Deucravacitinib's IC50 values for JAK1, JAK2, and JAK3 are from in vitro kinase binding assays, demonstrating its high specificity for TYK2.

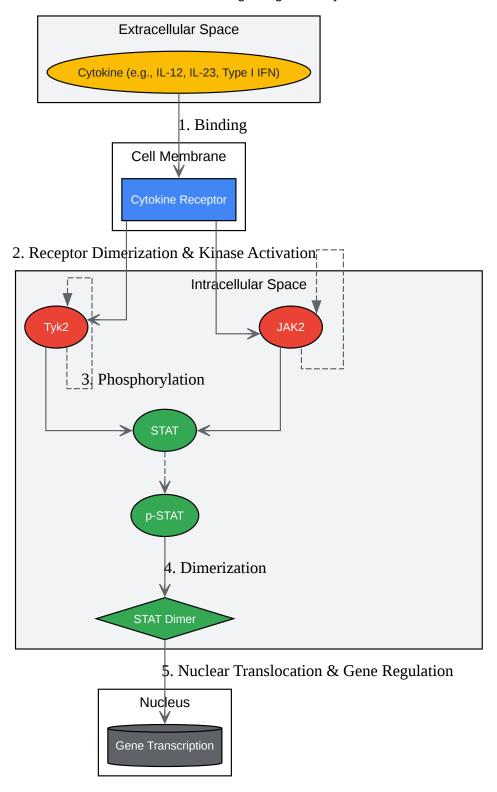


Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of Tyk2 inhibition and the methods used for its characterization, the following diagrams illustrate the JAK-STAT signaling pathway and a standard experimental workflow for assessing kinase inhibitor selectivity.



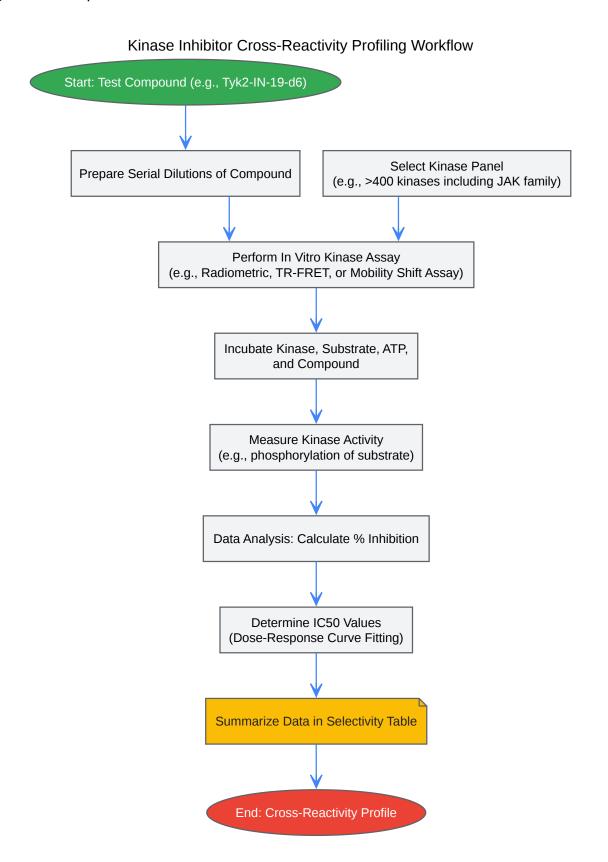
JAK-STAT Signaling Pathway



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Caption: The JAK-STAT pathway is initiated by cytokine binding, leading to kinase activation and gene transcription.





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